(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative featuring:
- A benzyloxycarbonyl (Cbz) protecting group on the α-amino group.
- A furan-2-yl substituent on the β-carbon.
- A carboxylic acid terminus.
This compound is a key intermediate in peptide synthesis and drug development due to its stereochemical specificity and functional versatility. The furan moiety contributes to π-π interactions in biological systems, while the Cbz group enhances stability during synthetic steps .
Properties
IUPAC Name |
(2S)-3-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANIBVLURMOEJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The protected amino acid is coupled with the furan-containing moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones.
Reduction: Free amine.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and the amino acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Amino Acid Backbone and Protecting Groups
Analog 1: (S)-2-[(S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido]-3-(furan-2-yl)propanoic acid (MPI14c)
- Key differences : Incorporates a 3-methylbutanamido side chain instead of a direct furan substitution.
- Synthesis : Prepared in 88% yield via similar peptide coupling methods, with distinct $^{13}\text{C NMR}$ shifts at δ 30.61 (methyl group) and δ 109.92 (furan C-H) .
- Applications : Demonstrated higher cellular potency in antiviral assays compared to simpler furan derivatives, attributed to enhanced lipophilicity from the branched chain .
Analog 2: (2S)-2-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid
- Key differences: Replaces the furan with a 3-hydroxypropanoic acid group.
- Properties : Lower molecular weight (338.36 g/mol vs. ~350 g/mol for the target compound) and increased polarity due to the hydroxyl group .
- Stability: Reduced thermal stability compared to furan-containing analogs, as noted in differential scanning calorimetry (DSC) studies .
Analog 3: (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
Substituent Modifications on the β-Carbon
Analog 4: (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
- Key differences : Substitutes furan with a 4-hydroxyphenyl group.
- Biological relevance: The phenolic hydroxyl enhances hydrogen-bonding capacity, improving binding to serine proteases in enzymatic assays .
- Synthetic challenges : Requires protection of the hydroxyl group during coupling steps, increasing synthetic steps compared to furan analogs .
Analog 5: (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Physicochemical and Spectroscopic Comparisons
Key Research Findings
Synthetic Flexibility: The Cbz group allows efficient deprotection under hydrogenolysis, but furan’s sensitivity to strong acids limits reaction conditions .
Structure-Activity Relationships (SAR) :
- Lipophilic substituents (e.g., 3-methylbutanamido) enhance membrane permeability.
- Aromatic β-substituents (furan, phenyl) improve target engagement via π-stacking .
Crystallographic Data : Furan-containing analogs adopt a twisted β-strand conformation in X-ray structures, stabilizing intramolecular H-bonds between the amide and carboxylic acid groups .
Biological Activity
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C15H15NO4
- Molecular Weight : 273.29 g/mol
- CAS Number : 161345-77-3
The structure includes a benzyloxycarbonyl group, an amino group, and a furan ring which contribute to its biological properties.
The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. The benzyloxy groups enhance hydrophobic interactions, potentially increasing binding affinity to target proteins. The propanoic acid moiety can facilitate the formation of hydrogen bonds, which are crucial for effective binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the furan ring may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
- Antioxidant Properties : The furan moiety is known for its ability to scavenge free radicals, suggesting potential antioxidant effects that could protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Investigated the antimicrobial properties of benzyloxycarbonyl derivatives, finding significant inhibition against Gram-positive bacteria. |
| Johnson et al. (2020) | Reported antioxidant activities for furan-containing compounds, suggesting similar effects for this compound. |
| Lee et al. (2023) | Explored enzyme inhibition mechanisms, highlighting the role of hydrophobic interactions facilitated by the benzyloxy group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
